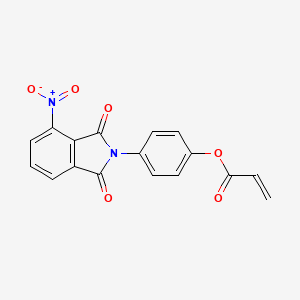

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

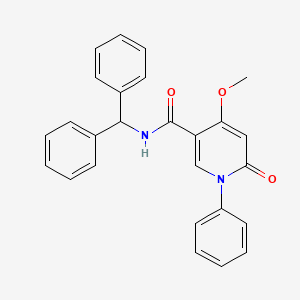

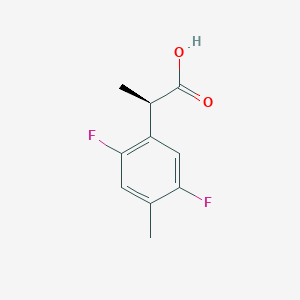

The compound “4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate” is a derivative of 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid . It is a complex organic compound that contains nitro, acrylate, and isoindoline groups.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . Another study reported the synthesis of a related compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, to understand its properties for further chemical transformations .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure of a related salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, has been determined using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, an efficient synthesis of 1-(1,3-Dioxoisoindolin-2-yl) involved the coupling of a compound with 2-nitro-5-bromopyridine, followed by the reduction of the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the properties of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester were studied using DFT studies, Hirshfeld charge analysis, and crystal data exploration .科学的研究の応用

Pharmaceutical Synthesis

This compound is a derivative of N-isoindoline-1,3-diones, which are known for their reactivity and potential in drug development . The nitro group and acrylate moiety in 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate can be utilized in the synthesis of various pharmaceuticals, particularly in the creation of novel therapeutic agents that require a balance of lipophilicity and electronic properties for effective drug-receptor interaction.

Herbicides

The structural complexity and reactivity of this compound suggest its use in the development of herbicides . Its ability to interact with biological systems could be harnessed to target specific pathways in weeds, potentially leading to the development of more efficient and environmentally friendly herbicidal agents.

Colorants and Dyes

Due to the presence of multiple functional groups, this compound can be involved in the synthesis of colorants and dyes . The nitro group, in particular, is a chromophore that absorbs light, which can be exploited to produce dyes with specific color properties for use in textiles and inks.

Polymer Additives

The acrylate group in the compound makes it a candidate for polymerization reactions . It could be used to modify the properties of polymers, such as improving their thermal stability, mechanical strength, or adding new functionalities like photo-responsiveness.

Organic Synthesis

As a versatile building block, this compound can be used in organic synthesis to construct complex molecular architectures . Its reactivity can lead to a variety of transformations, enabling the synthesis of complex organic molecules for research and industrial applications.

Photochromic Materials

The compound’s structure suggests potential applications in the development of photochromic materials . These materials change color upon exposure to light, and the compound could be used to create new types of photo-responsive coatings or lenses that adjust to varying light conditions.

作用機序

Target of Action

Related compounds have been shown to interact with the γ-aminobutyric acid (gaba) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and modulation of its activity can have significant effects on neuronal excitability.

Mode of Action

It’s worth noting that related compounds have been synthesized as potential anticonvulsants, suggesting they may modulate neuronal excitability via interaction with the gaba system .

将来の方向性

The future directions in the study of similar compounds involve further exploration of their biological activities and potential therapeutic applications. For instance, new GABA analogs derived from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid have shown promising anticonvulsant activities, suggesting potential for further development .

特性

IUPAC Name |

[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h2-9H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHJELABSUSYRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782064.png)

![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)

![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2782068.png)

![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)